

Erythrosin B: A Comprehensive Technical Guide for Scientific Research

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Compound of Interest

Compound Name: Erythrosin B

Cat. No.: B097352

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An In-depth Whitepaper on the Discovery, History, and Application of **Erythrosin B** for Researchers, Scientists, and Drug Development Professionals.

Introduction: From Food Dye to a Versatile Scientific Tool

Erythrosin B, also known as Acid Red 51 or FD&C Red No. 3, is a xanthene dye that has transcended its initial application as a food colorant to become a valuable tool in a diverse range of scientific research fields.[1][2] Its unique physicochemical properties, including its vibrant color, fluorescence, and photosensitivity, have led to its adoption in cell biology, neuroscience, microbiology, and photodynamic therapy. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of **Erythrosin B** in scientific research, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and Historical Perspective

Erythrosin B was first synthesized in 1876 by the Swiss chemist J. T. T. Hundt. Initially, it was primarily used as a dye for textiles and later as a color additive in food and cosmetics. Its journey into the realm of scientific research began with its application as a biological stain, where its ability to impart a distinct red color to cellular components proved useful in microscopy.[2][3] Over time, researchers began to uncover its more complex biological activities, leading to its use in sophisticated applications far beyond simple staining.

Physicochemical Properties of Erythrosin B

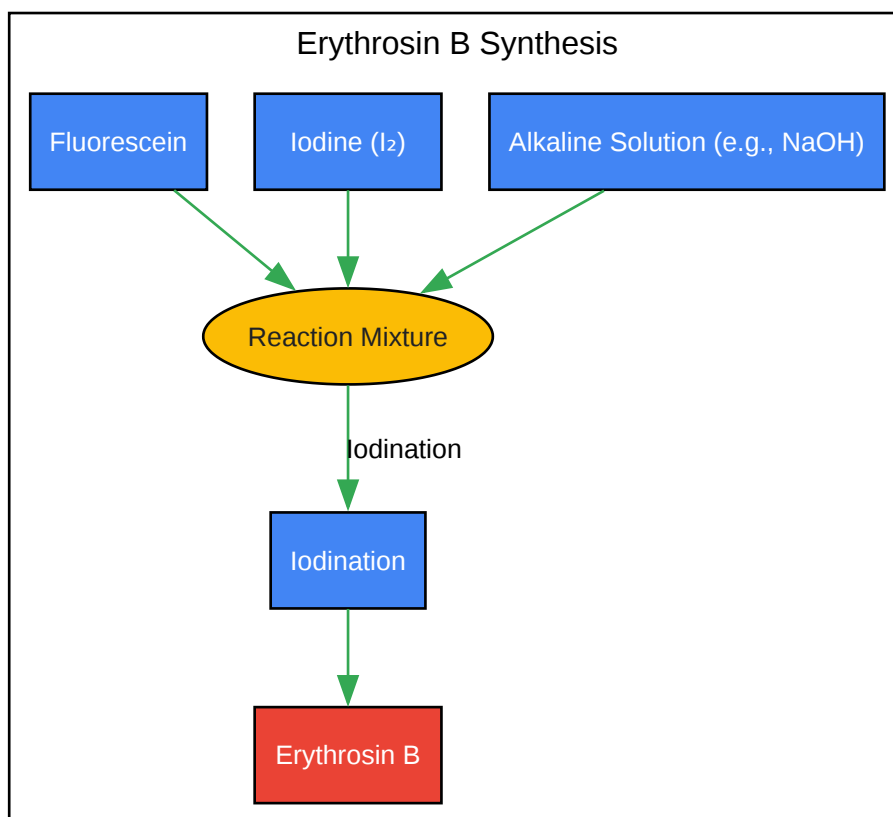
Understanding the fundamental physicochemical properties of **Erythrosin B** is crucial for its effective application in research. A summary of these properties is presented in the table below.

Property	Value	Reference
Chemical Formula	$C_{20}H_{6}I_4Na_2O_5$	[2]
Molecular Weight	879.86 g/mol	[2]
Appearance	Red to reddish-brown powder	[4]
Solubility in Water	11%	[5]
Solubility in Ethanol	11%	[5]
Absorption Maximum (λ_{max})	524-527 nm	[5]
C.I. Number	45430	[5]
CAS Number	16423-68-0	

Synthesis of Erythrosin B

Erythrosin B is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in an alkaline solution.

Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **Erythrosin B** from fluorescein.

Experimental Protocol: Synthesis of Erythrosin B

This protocol is a general guideline for the laboratory synthesis of **Erythrosin B**.

Materials:

- Fluorescein
- Iodine
- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water

- Reaction flask with a reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve a known quantity of fluorescein in a dilute aqueous solution of sodium hydroxide in the reaction flask.
- In a separate container, dissolve a stoichiometric excess of iodine in ethanol.
- Slowly add the iodine solution to the fluorescein solution while stirring continuously.
- Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the **Erythrosin B**.
- Collect the precipitate by filtration and wash it with distilled water to remove any unreacted starting materials and salts.
- Recrystallize the crude **Erythrosin B** from a suitable solvent system (e.g., ethanol-water) to obtain the purified product.
- Dry the purified **Erythrosin B** in a vacuum oven.

Applications in Scientific Research

Erythrosin B has a wide array of applications in scientific research, primarily due to its properties as a vital stain, a photosensitizer, and a modulator of biological processes.

Cell Viability and Cytotoxicity Assays

One of the most common applications of **Erythrosin B** is as a vital dye to assess cell viability. [6] It functions as a dye exclusion test, where viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear red. [6][7] This makes it a safer alternative to the commonly used Trypan Blue, which is a suspected carcinogen. [7]

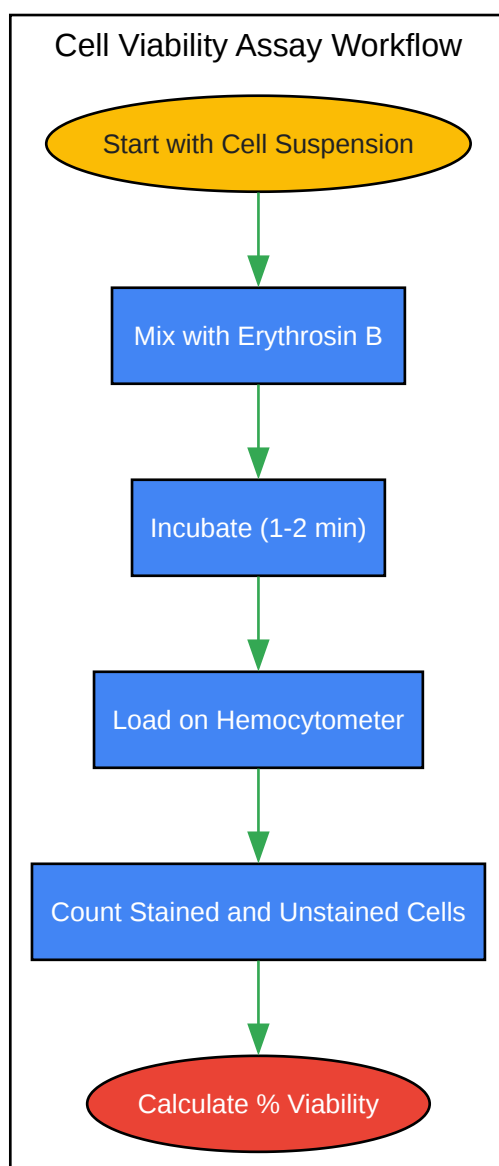
Cell Line	Staining Method	Reported Viability (%)	Key Findings	Reference
CHO	Erythrosin B	Comparable to Trypan Blue	Erythrosin B is as effective as Trypan Blue for determining the viability of cultured CHO cells.	[6]
Jurkat	Erythrosin B	Comparable to Trypan Blue & AO/PI	Consistent viability determination across different cell densities.	[6]
HEK293T	Erythrosin B	Lower than Trypan Blue in low viability samples	Erythrosin B appeared to be more sensitive in detecting dead cells.	[8]
CHO-K1	Erythrosin B	Comparable to Trypan Blue	High correlation with theoretical viabilities for both dyes.	[8]
Mammalian Monolayer Cultures	Erythrosin B	Stains 100% of lethally treated cells	Trypan Blue only stained about 60% of non-viable cells. Erythrosin B is a more reliable vital exclusion dye.	[9][10]

Materials:

- **Erythrosin B** solution (e.g., 0.4% in PBS)
- Cell suspension
- Hemocytometer or automated cell counter
- Microscope

Procedure:

- Prepare a single-cell suspension of the cells to be counted.
- Mix a small volume of the cell suspension with an equal volume of the **Erythrosin B** solution (1:1 ratio).
- Incubate the mixture for 1-2 minutes at room temperature.
- Load the mixture into a hemocytometer.
- Under a microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
- Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100



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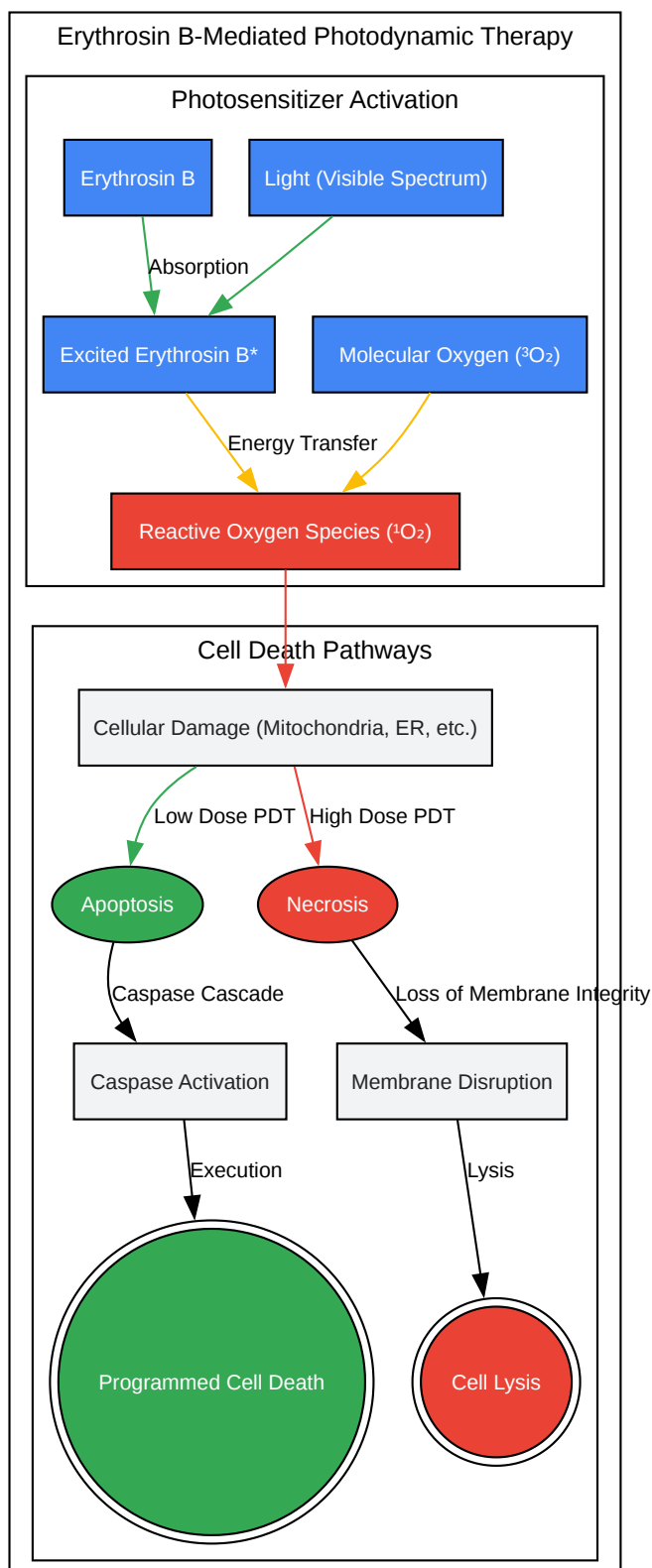
Caption: Workflow for determining cell viability using **Erythrosin B**.

Photodynamic Therapy (PDT)

Erythrosin B is an effective photosensitizer, meaning it can be excited by light of a specific wavelength to generate reactive oxygen species (ROS), which are cytotoxic to cells. This property is harnessed in photodynamic therapy (PDT) for the treatment of cancers and microbial infections. Upon light activation, **Erythrosin B** transitions to an excited triplet state,

which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen ($^1\text{O}_2$).

Erythrosin B-mediated PDT can induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway often depends on the dose of **Erythrosin B** and the light intensity.



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Caption: Signaling pathways of cell death induced by **Erythrosin B**-mediated PDT.

Materials:

- Cancer or microbial cell line of interest
- **Erythrosin B** stock solution
- Appropriate cell culture medium
- Light source with a specific wavelength (e.g., LED array)
- 96-well plates
- Cell viability assay kit (e.g., MTT or a live/dead staining kit)

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Erythrosin B** and incubate for a specific period (e.g., 1-4 hours) in the dark to allow for cellular uptake.
- Wash the cells with PBS to remove any unbound **Erythrosin B**.
- Expose the cells to a light source at the appropriate wavelength and intensity for a defined duration. Include a dark control group (treated with **Erythrosin B** but not exposed to light) and a light-only control group (exposed to light without **Erythrosin B**).
- After irradiation, incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.
- Assess cell viability using a standard assay (e.g., MTT assay or by staining with a viability dye).
- Calculate the percentage of cell death for each treatment group compared to the untreated control.

Neuroscience Research: Inhibition of Dopamine Transport

Erythrosin B has been shown to inhibit the uptake of the neurotransmitter dopamine in rat brain synaptosomes.[11] This effect is thought to be due to its interaction with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.

Parameter	Value	Reference
Half-maximal inhibitory concentration (IC ₅₀)	45 µM	[11]
Mechanism of Inhibition	Uncompetitive	[11]

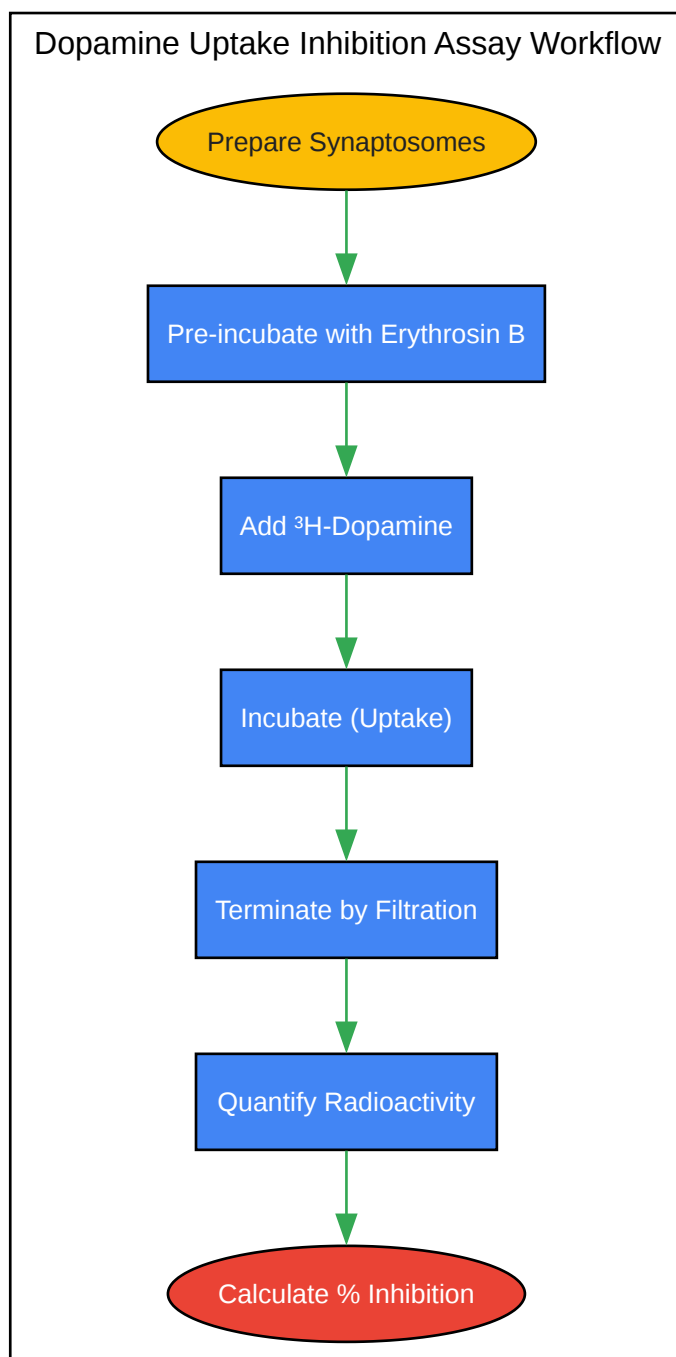
Materials:

- Rat brain tissue (specifically the striatum)
- Sucrose solution (e.g., 0.32 M)
- Krebs-Ringer buffer
- Radiolabeled dopamine (e.g., ³H-dopamine)
- **Erythrosin B** solutions of varying concentrations
- Scintillation counter and vials
- Filtration apparatus

Procedure:

- Synaptosome Preparation:
 - Homogenize fresh rat striatal tissue in ice-cold sucrose solution.
 - Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
- Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
- Dopamine Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension with different concentrations of **Erythrosin B** (or vehicle for control) for a short period at 37°C.
 - Initiate the uptake reaction by adding a known concentration of ^3H -dopamine.
 - Allow the uptake to proceed for a defined time (e.g., 5 minutes).
 - Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ^3H -dopamine.
 - Place the filters in scintillation vials with scintillation fluid.
 - Quantify the amount of radioactivity retained on the filters (representing intracellular ^3H -dopamine) using a scintillation counter.
 - Calculate the percentage of inhibition of dopamine uptake for each **Erythrosin B** concentration compared to the control.



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Caption: Workflow for assessing the inhibition of dopamine uptake by **Erythrosin B**.

Conclusion

Erythrosin B has evolved from a simple coloring agent to a sophisticated and versatile tool in the arsenal of researchers across multiple scientific disciplines. Its utility as a safer and effective alternative to traditional vital stains, its potential in photodynamic therapy, and its ability to modulate neuronal processes underscore its importance in modern scientific investigation. This technical guide has provided a comprehensive overview of its history, properties, synthesis, and key applications, complete with detailed experimental protocols and data, to empower researchers in their utilization of this remarkable compound. As research continues to unfold, the full potential of **Erythrosin B** in advancing our understanding of biology and medicine is yet to be fully realized.

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